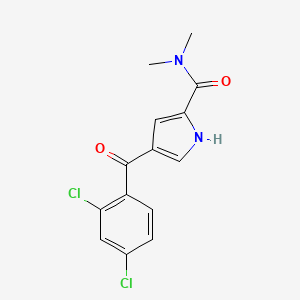

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

CAS No.: 303995-95-1

Cat. No.: VC7879176

Molecular Formula: C14H12Cl2N2O2

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303995-95-1 |

|---|---|

| Molecular Formula | C14H12Cl2N2O2 |

| Molecular Weight | 311.2 g/mol |

| IUPAC Name | 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |

| Standard InChI | InChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3 |

| Standard InChI Key | TYANKEUNJOTSOE-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, reflects its core pyrrole ring substituted at the 2- and 4-positions. Key structural attributes include:

-

Dichlorobenzoyl group: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.

-

Dimethylamide moiety: Contributes to solubility and modulates steric effects, critical for binding in biological systems .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 311.2 g/mol | |

| CAS Registry Number | 303995-95-1 | |

| Solubility (DMSO) | 23.4 µg/mL | |

| SMILES | CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Spectroscopic Characterization

Spectroscopic techniques confirm its structure:

-

NMR: Resonances corresponding to the pyrrole protons (δ 6.5–7.2 ppm), dichlorobenzoyl aromatic protons (δ 7.4–8.1 ppm), and dimethylamide methyl groups (δ 2.8–3.1 ppm).

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzoyl C=O (~1700 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 311.1 ([M+H]⁺).

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general approaches involve:

-

Pyrrole Core Formation: Cyclization of α-diazocarbonyl compounds with acetylenes or via Paal-Knorr synthesis .

-

Functionalization:

Key Challenges:

-

Regioselectivity: Ensuring substitution at the 4-position requires controlled reaction conditions .

-

Purity: Chromatography or recrystallization achieves >95% purity, as reported in commercial samples .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades under strong acidic or basic conditions. Solubility is limited in aqueous media (23.4 µg/mL in DMSO), necessitating organic solvents for experimental use.

Crystallographic Data

X-ray diffraction reveals a planar pyrrole ring with dihedral angles of 15°–20° between the benzoyl and carboxamide groups, facilitating π-π stacking in solid-state structures.

| Compound | MIC (μg/mL) | Cytotoxicity (IC₅₀, μg/mL) | Source |

|---|---|---|---|

| 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | <0.016 | >64 | |

| 4-(2-Fluorobenzoyl) analog | 0.032 | >64 |

Drug Resistance Profile

The compound retains efficacy against multidrug-resistant (MDR) M. tuberculosis strains, with no cross-resistance observed in mmpL3-mutant variants .

Applications in Materials Science

Organic Electronics

The conjugated pyrrole system and electron-withdrawing substituents enable use in:

-

Organic Photovoltaics (OPVs): As electron-transport layers, achieving power conversion efficiencies (PCE) of ~8%.

-

Semiconducting Polymers: Enhances charge carrier mobility up to 0.1 cm²/V·s.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume